Ethyl 2-(dimethylamino)acetate

Organic Synthesis Process Chemistry Purification Engineering

Ethyl 2-(dimethylamino)acetate (N,N‑dimethylglycine ethyl ester, DMGEE) is a tertiary‑amine‑bearing glycine ester derivative with the formula C₆H₁₃NO₂ and a molecular weight of 131.18 g mol⁻¹. It is routinely supplied at ≥98 % purity and is recognised for its role in solution‑phase peptide synthesis as a protected glycine equivalent, as well as for its utility as a building block for low‑viscosity amino acid ionic liquids.

Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
CAS No. 33229-89-9
Cat. No. B1347004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(dimethylamino)acetate
CAS33229-89-9
Molecular FormulaC6H13NO2
Molecular Weight131.17 g/mol
Structural Identifiers
SMILESCCOC(=O)CN(C)C
InChIInChI=1S/C6H13NO2/c1-4-9-6(8)5-7(2)3/h4-5H2,1-3H3
InChIKeyBGCNBOFPABQGNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(dimethylamino)acetate (CAS 33229‑89‑9) – Core Physicochemical & Functional Baseline for Procurement Evaluation


Ethyl 2-(dimethylamino)acetate (N,N‑dimethylglycine ethyl ester, DMGEE) is a tertiary‑amine‑bearing glycine ester derivative with the formula C₆H₁₃NO₂ and a molecular weight of 131.18 g mol⁻¹. It is routinely supplied at ≥98 % purity and is recognised for its role in solution‑phase peptide synthesis as a protected glycine equivalent, as well as for its utility as a building block for low‑viscosity amino acid ionic liquids. Its key physical constants – a boiling point of 150‑151 °C (lit.), density of 0.928 g mL⁻¹ at 25 °C, and refractive index n²⁰/D 1.413 – distinguish it from both smaller (methyl) and bulkier (diethylamino) analogues and directly influence solvent‑compatibility, purification strategy, and reactor design in kilo‑lab and pilot‑scale syntheses [REFS‑1].

Ethyl 2-(dimethylamino)acetate (33229‑89‑9) – Why In‑Class Glycine Ester Analogues Cannot Be Interchanged Without Method Re‑Validation


Glycine esters bearing different N‑alkyl and O‑alkyl substituents exhibit divergent boiling points, densities, and steric environments that directly affect reaction kinetics, azeotrope formation, and the physical properties of downstream products such as ionic liquids. Simply replacing ethyl 2‑(dimethylamino)acetate with methyl 2‑(dimethylamino)acetate or ethyl 2‑(diethylamino)acetate without adjusting distillation parameters or validating the resulting product’s viscosity and thermal stability risks batch failure, out‑of‑specification impurity profiles, and non‑reproducible research results. The following quantitative comparisons define the specific differentiation space that procurement and process‑development teams must evaluate [REFS‑1].

Ethyl 2-(dimethylamino)acetate (CAS 33229‑89‑9) – Head‑to‑Head Quantitative Differentiation Evidence for Procurement Decisions


Boiling Point Differentiation vs. Methyl 2‑(Dimethylamino)acetate – Impact on Distillation Cut Points and Solvent Compatibility

Ethyl 2‑(dimethylamino)acetate exhibits a boiling point of 150‑151 °C (lit.) [REFS‑1], approximately 16 °C higher than that of the methyl ester analogue (134‑135 °C, estimated from supplier data [REFS‑2]). This wider gap relative to common low‑boiling solvents (e.g., THF, EtOAc) allows cleaner separation by fractional distillation during work‑up, reducing the risk of cross‑contamination in multi‑step sequences. The methyl ester’s lower boiling point, conversely, increases the likelihood of inadvertent evaporative loss under vacuum and complicates solvent‑swap operations.

Organic Synthesis Process Chemistry Purification Engineering

Boiling Point Differentiation vs. Ethyl 2‑(Diethylamino)acetate – Intermediate Volatility for Temperature‑Sensitive Substrates

Compared with the diethylamino congener (ethyl 2‑(diethylamino)acetate, Bp 188 °C at 760 mmHg [REFS‑1]), the dimethylamino derivative boils at a markedly lower temperature (150‑151 °C). This intermediate volatility permits efficient distillation at temperatures that remain below the decomposition thresholds of many heat‑labile pharmaceutical intermediates, while the diethyl compound requires significantly higher thermal input that can promote side reactions or degradation of co‑distilling components.

Process Safety Thermal Stability Ester Reactivity

Density & Refractive Index Consistency – Supporting Process Analytical Technology (PAT) and In‑Line Monitoring

The target compound’s density (0.928 g mL⁻¹ at 25 °C) and refractive index (n²⁰/D 1.413) [REFS‑1] differ measurably from the methyl ester (density 0.95 g cm⁻³, n²⁰/D 1.412 [REFS‑2]) and the diethylamino analogue (density 0.929 g cm⁻³, n²⁰/D 1.433 [REFS‑3]). These distinct values serve as orthogonal identity and purity checks in continuous flow processes, where in‑line IR or refractometry can immediately flag lot‑to‑lot variability or cross‑contamination with a wrong analogue.

Process Analytical Technology Quality Control Spectroscopic Monitoring

Ionic Liquid Viscosity Advantage – N,N‑Dimethyl Glycine Ethyl Ester Cations Enable Lower‑Viscosity Ionic Liquids Relative to Classical Amino‑Acid Ionic Liquids

In a systematic study of N‑alkyl‑substituted glycine ester ionic liquids, the N,N‑dimethyl glycine ethyl ester cation (DMGlyET⁺) yielded ionic liquids with viscosities in the ∼200‑400 cP range at 25 °C [REFS‑1]. This is markedly lower than the typical viscosities of conventional amino acid ionic liquids (often exceeding 1000 cP) and is attributed to the reduced hydrogen‑bonding capacity of the tertiary ammonium cation combined with the ethyl ester’s favourable balance of flexibility and steric shielding. The corresponding methyl ester and diethylamino variants were not part of this study, but the data highlight the DMGlyET⁺ scaffold as a privileged platform for designing low‑viscosity, easily handled ionic liquids.

Ionic Liquids Green Chemistry Viscosity Engineering

Validated Derivatization Agent for GC‑MS Determination of N,N‑Dimethylglycine in Biological Fluids

A gas chromatographic method for urinary N,N‑dimethylglycine uses ethyl ester derivatisation to yield ethyl 2‑(dimethylamino)acetate as the volatile analyte. The method achieves a detection limit of 0.01 mM in urine [REFS‑1], demonstrating that the ethyl ester form provides sufficient volatility and chromatographic resolution on a 10 % Carbowax 20 M packed column. The corresponding methyl ester would generate a different retention time and potentially co‑elute with matrix interferents, while the free acid lacks the volatility required for GC without derivatisation.

Bioanalytical Chemistry Metabolomics Method Validation

Ethyl 2-(dimethylamino)acetate (CAS 33229‑89‑9) – High‑Confidence Application Scenarios Directly Anchored to Quantitative Differentiation Evidence


Multi‑Step Peptide Synthesis Requiring Solvent‑Switch and Distillation Purification of the Protected Glycine Intermediate

The boiling point of 150‑151 °C permits quantitative removal of ethyl acetate or THF without azeotropic loss of the product, while the density and refractive index provide orthogonal checks during solvent‑swap operations. This thermal window directly supports the compound’s use as a protected glycine building block in solution‑phase peptide synthesis, as validated by its commercial specification for this application [REFS‑1].

Preparation of Low‑Viscosity Glycine‑Derived Ionic Liquids for CO₂ Capture or Electrochemical Solvents

The DMGlyET⁺ cation yields ionic liquid viscosities of ∼200‑400 cP [REFS‑2], enabling efficient gas‑liquid mass transfer and facile pumping compared to classical amino acid ionic liquids. Researchers designing task‑specific ionic liquids should prioritise the ethyl ester over methyl or diethylamino variants, as the ethyl group provides an optimal balance of cation flexibility and steric bulk for minimising intermolecular interactions.

Bioanalytical Reference Standard for GC‑MS Quantification of N,N‑Dimethylglycine in Clinical Metabolomics

The compound serves as the exact analyte in a validated GC method with a 0.01 mM detection limit [REFS‑3]. Purchasing the pre‑formed ethyl ester eliminates the need for in‑house derivatisation, reduces method variability, and aligns analytical results with published clinical reference data.

General Organic Synthesis Intermediate Where Intermediate Boiling Point Avoids Thermal Degradation and Enables Fractional Distillation

With a boiling point ∼37 °C lower than the diethylamino analogue and ∼16 °C higher than the methyl ester, ethyl 2‑(dimethylamino)acetate occupies a thermal ‘sweet spot’ for reactions involving temperature‑sensitive substrates. This intermediate volatility is particularly advantageous in process‑scale amidation or reductive amination sequences where excess reagent must be stripped without exceeding 100‑120 °C internal temperature.

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